molecular formula C16H20N2O3S B2960718 3-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-1,3-oxazolidin-2-one CAS No. 1797572-77-0

3-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-1,3-oxazolidin-2-one

Cat. No.: B2960718
CAS No.: 1797572-77-0
M. Wt: 320.41
InChI Key: SAODMEDLPALRGF-UHFFFAOYSA-N
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Description

3-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-1,3-oxazolidin-2-one is a complex organic compound that features a unique combination of oxazolidinone and thiazepane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-1,3-oxazolidin-2-one typically involves multi-step organic reactions. One common method involves the reaction of 7-phenyl-1,4-thiazepane with an oxazolidinone derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

3-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-1,3-oxazolidin-2-one apart is its unique combination of oxazolidinone and thiazepane rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c19-15(12-18-8-10-21-16(18)20)17-7-6-14(22-11-9-17)13-4-2-1-3-5-13/h1-5,14H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAODMEDLPALRGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)CN3CCOC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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